

Technical Guide: 1-Nitromethyl-1-cyclohexanol Reaction Mechanisms

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Compound of Interest

Compound Name: 1-Nitromethyl-1-cyclohexanol

CAS No.: 3164-73-6

Cat. No.: B1295335

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Executive Summary

1-Nitromethyl-1-cyclohexanol is a pivotal

-nitroalcohol intermediate derived from the Henry reaction (nitroaldol) of cyclohexanone and nitromethane. Its strategic value in drug development lies in its bifunctionality: the nitro group serves as a masked amine or a latent carbonyl equivalent (via the Nef reaction), while the tertiary hydroxyl group provides a handle for dehydration or directing group effects.

This guide details the synthesis, mechanistic pathways, and critical applications of this molecule, specifically focusing on its role as a precursor for 1-(aminomethyl)cyclohexanol (a privileged 1,2-amino alcohol scaffold) and its utility in ring-expansion protocols (Tiffeneau-Demjanov rearrangement) to access seven-membered carbocycles.

Core Synthesis: The Henry Reaction

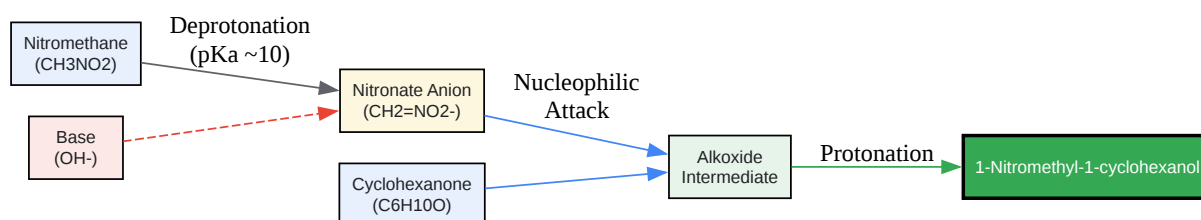
The formation of **1-nitromethyl-1-cyclohexanol** is a reversible, base-catalyzed C-C bond formation. Unlike the synthesis of simple nitroalkenes, the isolation of the

-nitroalcohol requires careful control of temperature and pH to prevent retro-aldol fragmentation or spontaneous dehydration.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the nitronate anion on the ketone carbonyl.

Graphviz Diagram: Henry Reaction Mechanism



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Figure 1: Mechanistic pathway for the base-catalyzed addition of nitromethane to cyclohexanone.[1]

Experimental Protocol

Objective: Synthesis of **1-nitromethyl-1-cyclohexanol** (Scale: 100 mmol).

Reagents:

- Cyclohexanone (9.8 g, 100 mmol)
- Nitromethane (6.7 g, 110 mmol)
- Ethanol (30 mL)
- Sodium Ethoxide (catalytic, 5 mmol) or NaOH (10% aq)

Procedure:

- Setup: Equip a 250 mL 3-neck round-bottom flask with a thermometer, addition funnel, and nitrogen inlet.
- Mixing: Charge cyclohexanone and nitromethane into the flask containing ethanol. Cool to 0–5 °C using an ice bath.
- Catalysis: Dropwise add the base solution (NaOEt/EtOH or NaOH/H₂O) over 30 minutes. Critical: Maintain internal temperature <10 °C to minimize side reactions (e.g., Cannizzaro or polymerization).
- Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (20–25 °C) for 4 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 8:2) or GC-MS.
- Quench: Acidify carefully with dilute acetic acid to pH ~6. Note: Strong acids may induce the Nef reaction or dehydration.
- Workup: Remove ethanol under reduced pressure. Extract the residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
- Purification: Distillation is risky due to thermal instability of nitro compounds. Purify via flash column chromatography or recrystallization from hexanes if solid.

Yield Expectation: 75–85%.

Downstream Application 1: Reduction to Amino Alcohols

The reduction of the nitro group yields 1-(aminomethyl)cyclohexanol. This structure is a steric analogue of the GABAergic pharmacophore and a precursor to spiro-oxazolidinones.

Reduction Protocol (Catalytic Hydrogenation)

Chemical reduction (e.g., Zn/HCl) is often too harsh for tertiary alcohols, leading to elimination. Catalytic hydrogenation is preferred.

Reagents:

- **1-Nitromethyl-1-cyclohexanol** (10 mmol)
- Raney Nickel (approx. 1 g wet slurry) or 10% Pd/C
- Methanol (50 mL)

Procedure:

- **Safety:** Raney Nickel is pyrophoric. Handle under inert atmosphere.
- **Loading:** In a hydrogenation vessel (Parr shaker or autoclave), dissolve the nitroalcohol in methanol. Add the catalyst carefully.[\[2\]](#)
- **Hydrogenation:** Pressurize to 40–50 psi H₂. Agitate at room temperature for 6–12 hours.
- **Filtration:** Filter through a Celite pad to remove the catalyst. Do not let the catalyst dry out.
- **Isolation:** Concentrate the filtrate to yield the crude amino alcohol.
- **Characterization:** The product is a viscous oil or low-melting solid. IR will show loss of nitro bands (1550, 1370 cm⁻¹) and appearance of amine bands (3300–3400 cm⁻¹).

Downstream Application 2: Dehydration to Nitroalkenes

Dehydration yields 1-(nitromethyl)cyclohex-1-ene, a versatile Michael acceptor.

Mechanistic Insight

Direct acid-catalyzed dehydration (E1) is possible but often leads to isomerization of the double bond. A two-step activation-elimination (Mesylation) protocol provides better regiocontrol (E2-like).

Protocol (Mesylation-Elimination):

- **Activation:** React **1-nitromethyl-1-cyclohexanol** with Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N) in DCM at 0 °C.

- Elimination: The mesylate intermediate often eliminates in situ or upon mild heating, yielding the endocyclic double bond product.

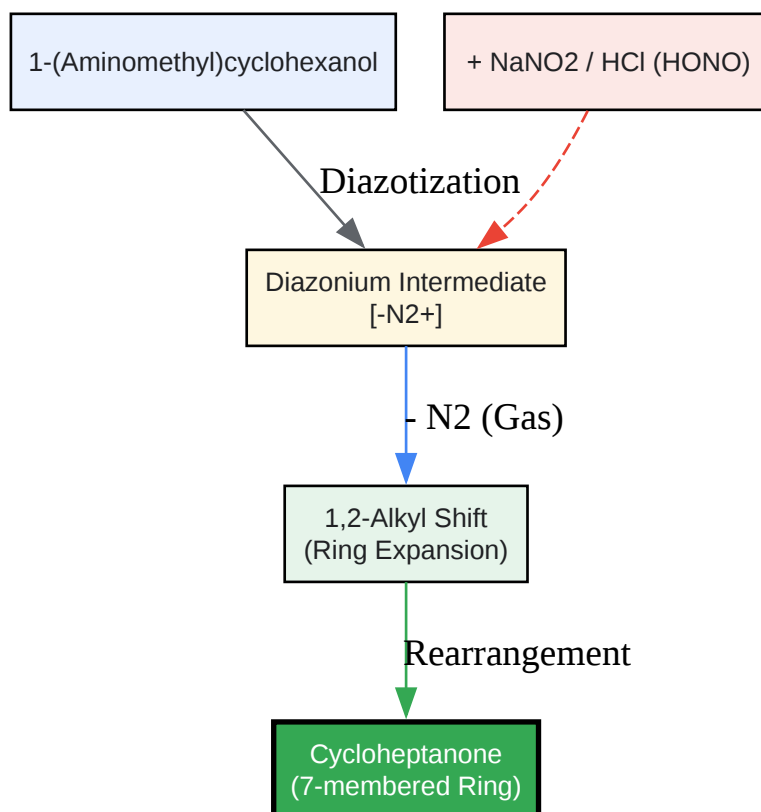
Advanced Application: Tiffeneau-Demjanov Rearrangement

This is the most sophisticated application of the molecule. The 1-(aminomethyl)cyclohexanol (derived from Section 3) is converted into cycloheptanone, effectively expanding the six-membered ring to a seven-membered ring.

Reaction Pathway[1][2][4][5][6]

- Diazotization: The primary amine reacts with HONO to form a diazonium salt.
- Rearrangement: Spontaneous loss of N₂ generates a primary carbocation, which triggers a 1,2-alkyl shift (ring expansion) to form the more stable ketone.

Graphviz Diagram: Ring Expansion Workflow



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Figure 2: The Tiffeneau-Demjanov rearrangement pathway converting the amino-alcohol to cycloheptanone.

Protocol for Ring Expansion

Reagents:

- 1-(Aminomethyl)cyclohexanol (10 mmol)
- Sodium Nitrite (NaNO_2 , 11 mmol)
- Acetic Acid (10% aq) or dilute HCl

Procedure:

- Dissolve the amino alcohol in dilute acid at 0 °C.
- Add NaNO_2 solution dropwise. Evolution of N_2 gas will be observed.
- Stir at 0 °C for 1 hour, then warm to 50 °C for 30 minutes to ensure completion.
- Extract with ether, wash with NaHCO_3 , and dry.
- Evaporate solvent to yield Cycloheptanone (bp 179 °C).

Safety & Handling

- Nitromethane: High energy compound. Sensitive to shock if contaminated with amines or heavy metals in dry form. Use blast shields when scaling up.
- Reaction Exotherms: The Henry reaction is exothermic. Runaway temperatures can lead to rapid decomposition. Always add base slowly.
- Raney Nickel: Pyrophoric when dry. Keep wet at all times.

References

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